molecular formula C11H14N2O B1303838 2-Butyl-1,3-benzoxazol-5-amine CAS No. 885949-91-7

2-Butyl-1,3-benzoxazol-5-amine

Cat. No.: B1303838
CAS No.: 885949-91-7
M. Wt: 190.24 g/mol
InChI Key: GNCQBYWFIUBHEZ-UHFFFAOYSA-N
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Description

2-Butyl-1,3-benzoxazol-5-amine is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies

Metal-Free Synthesis Routes

The synthesis of 2-aminobenzoxazoles, including compounds structurally related to 2-Butyl-1,3-benzoxazol-5-amine, has been achieved through metal-free routes. For example, iodine-catalyzed amination of benzoxazoles offers a metal-free approach to synthesizing 2-aminobenzoxazoles under mild conditions, producing environmentally benign byproducts such as tertiary butanol and water (Lamani & Prabhu, 2011).

Electrochemical Synthesis

An efficient electrochemical method has been developed for the synthesis of benzoxazole derivatives, directly via the electrochemical oxidation of specific precursors in the presence of amines under green conditions. This method emphasizes the environmental benefits and high yields of the reaction (Salehzadeh, Nematollahi, & Hesari, 2013).

Medicinal Chemistry Applications

Anticancer Potential

A series of cyclic amine-containing benzoxazole derivatives, likely encompassing structures similar to this compound, have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines. These studies indicate the potential utility of such compounds in developing anticancer agents (Murty et al., 2011).

Antimicrobial Properties

The antimicrobial activity of benzoxazole derivatives has been explored, with certain compounds showing moderate to good antibacterial and antifungal activities. This research underlines the versatility of benzoxazole derivatives in developing new antimicrobial agents (Murty et al., 2011).

Material Science Applications

Polymer Synthesis

Benzoxazol-5-amine derivatives have found applications in the synthesis of novel polymers. For instance, new bis(ether-amine) monomers incorporating benzoxazole groups have been developed for the preparation of poly(ether-imide)s, demonstrating the importance of benzoxazole derivatives in enhancing polymer properties (Toiserkani, 2011).

Safety and Hazards

The safety information available indicates that 2-Butyl-1,3-benzoxazol-5-amine may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for 2-Butyl-1,3-benzoxazol-5-amine were not found in the retrieved papers, benzoxazole derivatives are a subject of ongoing research due to their diverse therapeutic potential . They are being extensively used as a starting material for different mechanistic approaches in drug discovery . Therefore, it can be expected that future research will continue to explore the synthesis, properties, and potential applications of this compound and other benzoxazole derivatives.

Biochemical Analysis

Biochemical Properties

2-Butyl-1,3-benzoxazol-5-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity. This interaction can lead to changes in the metabolic pathways and the overall biochemical environment within the cell.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the expression of certain genes involved in metabolic processes . Additionally, it can alter cell signaling pathways, leading to changes in cell behavior and function. These effects are crucial for understanding the potential therapeutic applications and toxicological impacts of this compound.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . This inhibition can lead to a cascade of biochemical changes within the cell, affecting various metabolic and signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can lead to toxic or adverse effects . Studies have shown that there are threshold effects, where the compound’s impact on biological systems changes significantly with increasing dosage. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, cytochrome P450 enzymes are known to metabolize this compound, leading to the formation of various metabolites . These metabolic reactions can affect the overall metabolic flux and the levels of different metabolites within the cell. Understanding these pathways is essential for predicting the compound’s behavior in biological systems and its potential effects on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function. The distribution of this compound within tissues can also affect its overall biological effects, as different tissues may have varying capacities for uptake and metabolism of the compound.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is crucial for elucidating its mechanisms of action and potential therapeutic applications.

Properties

IUPAC Name

2-butyl-1,3-benzoxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-2-3-4-11-13-9-7-8(12)5-6-10(9)14-11/h5-7H,2-4,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCQBYWFIUBHEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(O1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377411
Record name 2-butyl-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885949-91-7
Record name 2-butyl-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.